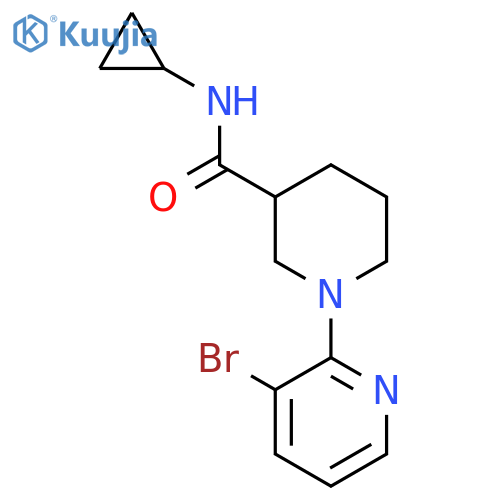Cas no 2877762-72-4 (1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide)

2877762-72-4 structure
商品名:1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide
1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(3-Bromo-2-pyridinyl)-N-cyclopropyl-3-piperidinecarboxamide
- 1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide
- AKOS040879215
- F6802-7955
- 2877762-72-4
-
- インチ: 1S/C14H18BrN3O/c15-12-4-1-7-16-13(12)18-8-2-3-10(9-18)14(19)17-11-5-6-11/h1,4,7,10-11H,2-3,5-6,8-9H2,(H,17,19)
- InChIKey: RUURINQKFAWTPY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CN=C1N1CCCC(C(NC2CC2)=O)C1
計算された属性
- せいみつぶんしりょう: 323.06332g/mol
- どういたいしつりょう: 323.06332g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.48±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 512.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 15.53±0.20(Predicted)
1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6802-7955-30mg |
1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877762-72-4 | 30mg |
$178.5 | 2023-09-07 | ||
| Life Chemicals | F6802-7955-20μmol |
1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877762-72-4 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6802-7955-1mg |
1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877762-72-4 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6802-7955-5μmol |
1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877762-72-4 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6802-7955-5mg |
1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877762-72-4 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6802-7955-75mg |
1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877762-72-4 | 75mg |
$312.0 | 2023-09-07 | ||
| Life Chemicals | F6802-7955-2mg |
1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877762-72-4 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6802-7955-10μmol |
1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877762-72-4 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6802-7955-2μmol |
1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877762-72-4 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6802-7955-40mg |
1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877762-72-4 | 40mg |
$210.0 | 2023-09-07 |
1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
2877762-72-4 (1-(3-bromopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide) 関連製品
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
